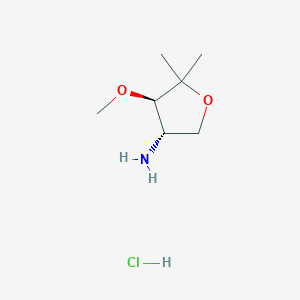
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide (DMBF) is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic molecule that has been synthesized using various methods and has been studied for its potential applications in different fields.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has demonstrated the potent and selective antitumor properties of benzothiazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide analogs. These compounds exhibit significant inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer cells, through mechanisms that do not solely rely on the induction of cytochrome P450 1A1 expression for antitumor activity (Mortimer et al., 2006). Synthesis and evaluation of these compounds have led to insights into structure-activity relationships, emphasizing the importance of specific substitutions on the benzothiazole ring for their antiproliferative activity.
Imaging Applications
Benzothiazole derivatives are also explored for their potential in imaging applications, particularly in positron emission tomography (PET) for tumor proliferation and cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzothiazole analogs have been developed as PET probes, showing promise for imaging sigma-2 receptors in solid tumors (Tu et al., 2007) and β-amyloid plaques (Cui et al., 2012). These findings indicate the versatility of benzothiazole derivatives in contributing to the diagnosis and management of cancer and neurological disorders.
Antimicrobial Activity
Beyond oncological applications, certain benzothiazole derivatives have demonstrated antimicrobial properties, suggesting potential use in treating infections. Fluorinated sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity, revealing a broad spectrum of biodynamic properties and the potential for developing potent antimicrobial agents (Jagtap et al., 2010).
Drug Delivery Enhancement
The solubility and delivery of benzothiazole derivatives have been addressed through novel formulations, such as the use of apoferritin (AFt) protein cages. This approach aims to improve the water solubility and bioavailability of compounds like GW 610 (a benzothiazole derivative) for anticancer applications, addressing a critical challenge in their clinical development (Breen et al., 2019).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEILDJVORSGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

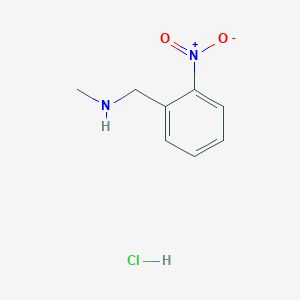

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
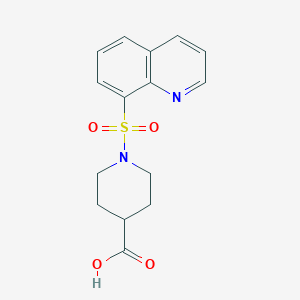
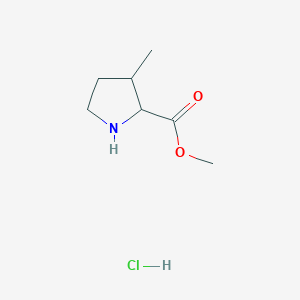
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)
![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)

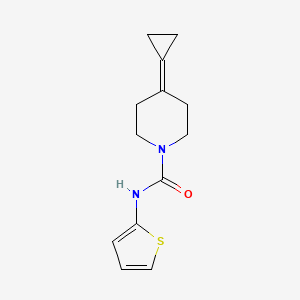
![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)

